4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol 4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol
Brand Name: Vulcanchem
CAS No.: 171009-00-0
VCID: VC12011694
InChI: InChI=1S/C18H16N2O4/c1-2-10-5-12(15(22)7-14(10)21)18-13(8-19-20-18)11-3-4-16-17(6-11)24-9-23-16/h3-8,21-22H,2,9H2,1H3,(H,19,20)
SMILES: CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCO4
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol

4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol

CAS No.: 171009-00-0

Cat. No.: VC12011694

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol - 171009-00-0

Specification

CAS No. 171009-00-0
Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
IUPAC Name 4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol
Standard InChI InChI=1S/C18H16N2O4/c1-2-10-5-12(15(22)7-14(10)21)18-13(8-19-20-18)11-3-4-16-17(6-11)24-9-23-16/h3-8,21-22H,2,9H2,1H3,(H,19,20)
Standard InChI Key JHMXKGMRRKUZPH-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCO4
Canonical SMILES CCC1=CC(=C(C=C1O)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

4-[4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol features a central pyrazole ring substituted at the 4-position with a benzodioxole group and at the 5-position with a 6-ethyl-1,3-dihydroxybenzene moiety . The benzodioxole component contributes electron-rich aromaticity, while the dihydroxybenzene group introduces polarity and hydrogen-bonding capability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₂O₄
Molecular Weight338.36 g/mol
IUPAC Name4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol
InChIKeyDQHINLRBHBGMIH-UHFFFAOYSA-N

Conformational Flexibility

X-ray crystallography of analogous pyrazole-benzodioxole hybrids reveals significant conformational diversity. For instance, 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibits two distinct molecular conformers (A and B) in its asymmetric unit, differing in the orientation of substituents relative to the pyrazole ring . In conformer A, the benzodioxole and benzene groups form dihedral angles of 31.67° and 68.22° with the pyrazole plane, respectively, whereas conformer B shows angles of 47.18° and 49.08° . Such flexibility likely influences the compound’s intermolecular interactions and solubility.

Synthesis and Purification

Synthetic Pathways

The synthesis of pyrazole-benzodioxole hybrids typically involves cyclocondensation reactions. A representative protocol for a related compound involves:

  • Enamine Formation: Reacting 3,4-methylenedioxyphenyl acetonitrile with N,N-dimethylformamide dimethylacetal at 355 K to generate an enamine intermediate .

  • Hydrazine Cyclization: Treating the intermediate with substituted hydrazines (e.g., 4-methylphenyl hydrazine hydrochloride) in methanol under reflux to form the pyrazole core .

  • Functionalization: Introducing the dihydroxybenzene-ethyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, though exact details for this specific compound remain unreported .

Structural and Supramolecular Analysis

Hydrogen-Bonding Networks

In the solid state, pyrazole derivatives form robust supramolecular architectures. For example, N—H···N hydrogen bonds in 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine create zigzag chains along the crystallographic b-axis . These chains are stabilized by secondary C—H···O and C—H···π interactions, resulting in double-stranded assemblies . Similar behavior is anticipated for 4-[4-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol due to its hydroxyl groups.

Table 2: Key Intermolecular Interactions in Analogous Compounds

Interaction TypeDistance (Å)Angle (°)Role in Crystal PackingSource
N—H···N2.12–2.25158–165Forms primary zigzag chains
C—H···O2.41–2.58142–148Stabilizes double chains
C—H···π2.78–2.94135–140Enhances lattice cohesion

Torsional Dynamics

The benzodioxole ring adopts an envelope conformation, with the methylene carbon deviating from the plane by 0.35–0.48 Å . This puckering mitigates steric clashes between the dioxole oxygen atoms and adjacent substituents.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antioxidant and antimicrobial profiles position it as a candidate for multifunctional therapeutics. Current research focuses on:

  • Prodrug Design: Masking phenolic hydroxyls as acetate or phosphate esters to improve oral bioavailability .

  • Structure-Activity Relationships (SAR): Systematically varying the ethyl and benzodioxole substituents to optimize target engagement .

Material Science Applications

Supramolecular architectures driven by hydrogen bonding could enable the design of organic semiconductors. Preliminary conductivity measurements of thin films show a hole mobility of 0.45 cm²/V·s, rivaling pentacene derivatives .

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